molecular formula C20H15Cl2FN2O3 B2832658 N-(5-chloro-2-methoxyphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941989-15-7

N-(5-chloro-2-methoxyphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2832658
CAS No.: 941989-15-7
M. Wt: 421.25
InChI Key: UYMJHHXIUFJAPM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, which is a common structural motif in many biologically active molecules. The presence of multiple halogen atoms (chlorine and fluorine) and methoxy groups suggests that this compound may exhibit unique chemical and biological properties.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(5-chloro-2-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN2O3/c1-28-18-8-7-12(21)10-17(18)24-19(26)13-4-3-9-25(20(13)27)11-14-15(22)5-2-6-16(14)23/h2-10H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMJHHXIUFJAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-6-fluorobenzaldehyde and 5-chloro-2-methoxybenzylamine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen atoms and methoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the fluorine atom, which may affect its biological activity.

    N-(5-chloro-2-methoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the chlorine atom, potentially altering its chemical properties.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both chlorine and fluorine atoms, which can enhance its chemical reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the dihydropyridine core with substituted benzyl and aryl groups. Key steps include:

  • Nucleophilic substitution for introducing the 2-chloro-6-fluorobenzyl group.
  • Amide bond formation between the dihydropyridine carboxylic acid and the 5-chloro-2-methoxyphenylamine moiety.
  • Optimization : Solvent choice (e.g., dimethylformamide or dichloromethane), temperature control (reflux at 80–110°C), and catalysts (e.g., HATU or EDCI for amide coupling) improve yields. Microwave-assisted synthesis may reduce reaction times .
    • Characterization : Confirm intermediates and final product purity via HPLC (≥95% purity) and structural validation using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound and assess its stability under varying storage conditions?

  • Methodological Answer :

  • Structural validation : Use X-ray crystallography for absolute configuration determination, complemented by FT-IR to confirm functional groups (e.g., carbonyl at ~1700 cm1^{-1}).
  • Stability studies : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Monitor decomposition via LC-MS and quantify impurities using gradient elution HPLC with UV detection at 254 nm .

Q. What in vitro assays are appropriate for preliminary biological screening of this compound?

  • Methodological Answer :

  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values reported in µg/mL.
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant enzymes. IC50_{50} values should be calculated via dose-response curves (4-parameter logistic model).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to establish EC50_{50} values .

Advanced Research Questions

Q. How can structural modifications of the dihydropyridine core and substituents enhance target selectivity in kinase inhibition?

  • Methodological Answer :

  • SAR analysis : Systematically vary substituents (e.g., halogen position on benzyl groups, methoxy vs. nitro on phenyl rings) and test against kinase panels (e.g., EGFR, VEGFR).
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize modifications that improve hydrogen bonding (e.g., fluorine interactions with hinge regions) .
  • Data validation : Compare in silico predictions with experimental IC50_{50} values to refine models .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-validated), serum-free media, and passage numbers.
  • Mechanistic follow-up : For inconsistent cytotoxicity results, perform apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide flow cytometry) to confirm mode of action.
  • Meta-analysis : Cross-reference with structurally similar dihydropyridine derivatives (e.g., fluorobenzyl vs. chlorobenzyl analogs) to identify trends in bioactivity .

Q. What computational strategies are effective for predicting the photophysical properties of this compound for fluorescent probe development?

  • Methodological Answer :

  • TD-DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate UV-Vis spectra. Compare with experimental absorbance (e.g., λmax in DMSO).
  • Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., hexane to water) to assess environmental sensitivity.
  • Experimental validation : Synthesize derivatives with electron-withdrawing groups (e.g., nitro) to redshift fluorescence and improve quantum yield .

Q. How can researchers optimize the synthetic yield of this compound while minimizing hazardous byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use JMP or Minitab to screen factors (e.g., stoichiometry, temperature, solvent polarity) and identify critical parameters via Pareto charts.
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Implement catalytic methods (e.g., Pd/C for deprotection) to reduce waste.
  • Byproduct analysis : Track impurities via LC-MS and employ scavenger resins (e.g., QuadraSil<sup>®</sup> MP) for in-situ removal .

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